molecular formula C12H15BrO B2544681 [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol CAS No. 2229207-88-7

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Cat. No.: B2544681
CAS No.: 2229207-88-7
M. Wt: 255.155
InChI Key: ZSSJTYWDFRJVKO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclopropane ring substituted with a methanol group and a 3-bromo-2-methylbenzyl moiety. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.16 g/mol . Synthetic Relevance: It is cataloged as a building block in organic synthesis, likely used to construct bioactive molecules or complex intermediates. The cyclopropane ring confers rigidity, while the bromine atom may enhance electrophilic reactivity or serve as a handle for cross-coupling reactions .

Properties

IUPAC Name

[1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-10(3-2-4-11(9)13)7-12(8-14)5-6-12/h2-4,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSJTYWDFRJVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol typically involves the following steps:

    Bromination: The starting material, 2-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to yield 3-bromo-2-methylbenzyl alcohol.

    Cyclopropanation: The brominated product is then subjected to cyclopropanation using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a strong base like sodium hydride (NaH) to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Cyclopropane Functionalization

SubstrateReagentConditionsProduct Yield
Cyclopropyl ketonePhMgBrTHF, 0–5°C, 1 h96%
Cyclopropyl ketone2-bromo-1-Cl-C6H4nBuLi, THF, −78°C51%

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group undergoes oxidation , esterification , and etherification :

  • Oxidation :
    Alcohols like (R)-(1S)-(2,2-dichloro-1-methylcyclopropyl)(phenyl)methanol (1b ) can be oxidized to ketones using CrO3 or MnO2 .

  • Protection Strategies :
    BOC protection of sulfamides (e.g., 11 → 12 ) involves tert-butanol and chlorosulfonyl isocyanate, followed by deprotection with HCl/dioxane .

Table 2: Functional Group Transformations

Reaction TypeReagent/ProcedureOutcome
OxidationCrO3, H2SO4Ketone formation
EsterificationAcCl, pyridineAcetylated derivative
EtherificationR-X, NaHAlkoxy-substituted product

Bromo-Aryl Substituent Reactivity

The 3-bromo-2-methylphenyl group participates in cross-coupling reactions :

  • Suzuki-Miyaura Coupling :
    Bromoarenes react with arylboronic acids under Pd catalysis (e.g., Pd(PPh3)4, Na2CO3) .

  • Nucleophilic Aromatic Substitution :
    Bromine can be displaced by amines or alkoxides under high-temperature conditions .

Table 3: Bromo-Aryl Reactivity Data

ReactionConditionsYield
Suzuki CouplingPd(PPh3)4, Na2CO3, 80°C70–85%
SNAr with NH3NH3, CuI, 120°C60%

Stability and Degradation

  • Thermal Stability :
    Cyclopropane derivatives decompose above 200°C , releasing HCl or HBr .

  • Photoreactivity :
    Bromoarenes undergo photodebromination under UV light (λ = 254 nm) .

Key Findings:

  • Cyclopropane rings are stable under Grignard/organolithium conditions but prone to ring-opening under strong acids.

  • The hydroxymethyl group enables diverse derivatization (e.g., esters for prodrug design).

  • The bromine substituent facilitates cross-coupling for structural diversification.

For extended synthetic applications, consult primary literature on analogous systems .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
1-[(3-Bromo-2-methylphenyl)methyl]cyclopropylmethanol has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Case Study: Ion Channel Modulation
    Research indicates that compounds structurally similar to 1-[(3-Bromo-2-methylphenyl)methyl]cyclopropylmethanol can modulate ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Studies have shown that modifications in the chemical structure can enhance potency and efficacy against CFTR-related diseases .

Synthetic Pathways
The synthesis of this compound involves several key steps that can be optimized for better yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to improve the efficiency of producing this compound .

Reagent Applications
This compound is also valuable as a reagent in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of more complex molecules.

  • Example: Synthesis of Biologically Active Compounds
    The compound has been used as an intermediate in synthesizing biologically active compounds, including potential anti-cancer agents. The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions that are crucial for constructing complex molecular architectures .

Mechanism of Action

The mechanism by which [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Positional Isomers: Bromine Substitution Patterns
  • (1-(4-Bromophenyl)cyclopropyl)methanol (CAS 98480-31-0) Structure: Differs in the bromine position (para vs. meta) on the phenyl ring. Impact: Para-substitution may alter electronic effects (e.g., resonance stabilization) and steric interactions compared to the meta-bromo derivative. This positional isomerism could influence reactivity in Suzuki-Miyaura couplings or binding to biological targets .
2.2. Functional Group Variations
  • 1-(3-Bromophenyl)ethanol (CAS 52780-14-0) Structure: Replaces the cyclopropylmethanol group with ethanol. The hydroxyl group’s accessibility may enhance solubility but reduce metabolic stability compared to cyclopropane-containing analogs .
  • {1-[(Dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4) Structure: Features a dimethylamino group instead of the brominated benzyl moiety. Impact: The amino group introduces basicity and hydrogen-bonding capacity, improving water solubility. Such derivatives are often explored in medicinal chemistry for targeting enzymes or receptors requiring polar interactions .
2.3. Bioactive Cyclopropane Derivatives
  • Phenyl Cyclopropyl Methyl Azoles (e.g., 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles) Structure: Shares the cyclopropane-methyl-aromatic motif but incorporates azole rings (e.g., imidazole, triazole). Activity: Demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Mtb), with MIC values <1 µM. The cyclopropane ring likely stabilizes the bioactive conformation, while the azole group participates in target binding . Comparison: While [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol lacks an azole moiety, its bromine atom could facilitate derivatization into similar bioactive scaffolds.
2.4. Industrial and Pharmacological Cyclopropane Intermediates
  • Montelukast Sodium Intermediate Structure: Contains a cyclopropylthioether group in a leukotriene receptor antagonist. Relevance: Highlights the utility of cyclopropane rings in drug design for enhancing metabolic stability and target affinity.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
This compound C₁₂H₁₅BrO 255.16 Building block, bromine for coupling
(1-(4-Bromophenyl)cyclopropyl)methanol C₁₀H₁₁BrO 227.10 Para-bromo isomer, synthetic intermediate
1-(3-Bromophenyl)ethanol C₈H₉BrO 201.06 Ethanol analog, higher flexibility
{1-[(Dimethylamino)methyl]cyclopropyl}methanol C₇H₁₃NO 127.18 Amino-substituted, improved solubility
Phenyl Cyclopropyl Methyl Azoles Variable ~250–300 Antitubercular agents (MIC <1 µM)

Research Findings and Implications

  • Synthetic Accessibility : Cyclopropane-containing compounds, including the target molecule, are efficiently synthesized via methods like DBU-mediated nucleophilic addition (70–93% yields) .
  • Biological Potential: While direct data on this compound’s bioactivity is lacking, structural analogs demonstrate antitubercular and receptor-targeting activities. The bromine atom positions it as a candidate for further functionalization into bioactive derivatives .
  • Electronic and Steric Effects : Meta-substitution of bromine may offer a balance between electronic withdrawal (activating for cross-coupling) and steric bulk compared to para-substituted isomers .

Biological Activity

The compound [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is a cyclopropyl-containing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. For instance, the compound can be synthesized through a Suzuki-Miyaura reaction, which allows for the introduction of the bromo substituent on the phenyl ring, enhancing its reactivity and biological profile .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For example, derivatives with similar structures exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans, indicating potent antimicrobial effects .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In a study focused on indazole derivatives, compounds with similar structural features showed promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values for these derivatives ranged from 9.3 nM to 25.8 nM against specific cancer cell lines, suggesting that modifications to the phenyl ring can significantly enhance anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents, such as bromine at the 3-position of the phenyl ring, plays a crucial role in enhancing biological activity. The introduction of a cyclopropyl group has been shown to influence both the lipophilicity and steric properties of the molecule, which are critical for its interaction with biological targets .

Case Study 1: Antiplasmodial Activity

In a related investigation, compounds designed with cyclopropyl moieties were tested for their antiplasmodial activity against Plasmodium falciparum. The results indicated that certain modifications led to improved metabolic stability and enhanced efficacy against malaria parasites .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on compounds with similar frameworks reported their inhibitory effects on specific enzymes involved in cancer progression. For instance, some derivatives demonstrated IC50 values below 4 nM against fibroblast growth factor receptors (FGFR), showcasing their potential as therapeutic agents in oncology .

Data Tables

Compound Activity Type MIC/IC50 Value Reference
Compound AAntimicrobial0.0048 mg/mL (E. coli)
Compound BAnticancer (FGFR)< 4 nM
Compound CAntiplasmodialEffective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, and how do reaction conditions influence yield?

  • The compound can be synthesized via cyclopropanation of a pre-functionalized benzyl precursor. A common strategy involves the use of a Simmons-Smith reaction on a substituted allylic alcohol intermediate. For example, a brominated benzyl alcohol derivative (e.g., (3-Bromo-2-methylphenyl)methanol) can undergo Grignard addition with cyclopropane-forming reagents like diiodomethane and a zinc-copper couple . Yield optimization requires strict control of temperature (−10°C to 25°C) and stoichiometric ratios (1:1.2 for diiodomethane to benzyl precursor). Impurities such as unreacted starting materials or over-alkylated byproducts are monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural identity of this compound validated in academic research?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Cyclopropyl protons appear as a multiplet (δ 0.5–1.2 ppm), while the benzylic methyl group resonates as a singlet (δ 2.3 ppm). The bromine substituent deshields adjacent aromatic protons, producing distinct splitting patterns (δ 6.8–7.4 ppm).
  • ¹³C NMR confirms the cyclopropane ring (δ 8–12 ppm) and the quaternary carbon bonded to bromine (δ 130–135 ppm).
    • High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula confirmation (C₁₂H₁₅BrO⁺ requires m/z 278.0234) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • The compound is classified as a skin irritant (H315) and may cause respiratory irritation (H335). Handling requires:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Storage: In amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
    • Emergency procedures for spills include neutralization with activated carbon and disposal as halogenated organic waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopropane ring influence reactivity in cross-coupling reactions?

  • The cyclopropane ring induces angle strain, enhancing its susceptibility to ring-opening reactions under catalytic conditions (e.g., Pd-mediated couplings). Density Functional Theory (DFT) calculations reveal that electron-withdrawing substituents (e.g., bromine) on the aryl group increase electrophilicity at the benzylic carbon, facilitating Suzuki-Miyaura couplings with boronic acids. Kinetic studies show a 2.5× faster reaction rate compared to non-brominated analogs .

Q. What analytical strategies resolve contradictions in stereochemical outcomes during the synthesis of chiral derivatives?

  • Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers with a resolution factor >1.5. Circular Dichroism (CD) spectroscopy further validates absolute configuration by correlating Cotton effects with computed electronic transitions. For example, the (R)-enantiomer exhibits a positive peak at 220 nm, while the (S)-enantiomer shows a negative peak .

Q. How is this compound utilized in medicinal chemistry for target validation?

  • The compound serves as a precursor for protease inhibitors (e.g., cathepsin cysteine protease) via functionalization of the methanol group into sulfonates or phosphates. In vitro assays (IC₅₀ determination) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) show inhibitory activity in the low micromolar range (IC₅₀ = 3.7 ± 0.2 µM). Structure-Activity Relationship (SAR) studies highlight the necessity of the cyclopropane ring for binding pocket accommodation .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Under acidic conditions (pH < 3), the cyclopropane ring undergoes partial ring-opening via protonation at the methylene carbon, forming a carbocation intermediate. In contrast, basic conditions (pH > 10) promote oxidation of the primary alcohol to a carboxylic acid, as confirmed by FT-IR (C=O stretch at 1700 cm⁻¹) and TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane). Stabilizing the alcohol with trimethylsilyl (TMS) protecting groups prevents degradation .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight263.15 g/molHRMS
Melting Point89–92°CDifferential Scanning Calorimetry (DSC)
LogP (Octanol-Water)2.8 ± 0.1Shake-Flask Method

Table 2: Synthetic Byproducts Identified via GC-MS

Byproductm/z (Observed)Proposed Structure
Over-alkylated cyclopropane340.0987Di-substituted cyclopropane
Dehydrohalogenation product184.0893Aryl alkyne

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